7-Aminophenazine-2-carbonitrile
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Overview
Description
7-Aminophenazine-2-carbonitrile is a phenazine derivative known for its diverse range of biological properties. Phenazines, including this compound, are heterocyclic compounds that exhibit significant applications in medicinal and industrial fields due to their antimicrobial, antitumor, antioxidant, and neuroprotective properties .
Preparation Methods
The synthesis of 7-Aminophenazine-2-carbonitrile can be achieved through various methods. Common synthetic routes for phenazines include:
Wohl–Aue method: This involves the condensation of 1,2-diaminobenzenes with 2C-units.
Beirut method: This method utilizes reductive cyclization of diphenylamines.
Oxidative cyclization: This involves the oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Pd-catalyzed N-arylation: This method uses palladium catalysts for N-arylation reactions.
Chemical Reactions Analysis
7-Aminophenazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound to its corresponding amine.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Scientific Research Applications
7-Aminophenazine-2-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.
Biology: The compound exhibits antimicrobial and antitumor activities, making it a valuable tool in biological research.
Medicine: Due to its pharmacological properties, it is studied for potential therapeutic applications, including antimalarial and antileishmanial activities.
Industry: The compound is used in the development of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 7-Aminophenazine-2-carbonitrile involves its interaction with various molecular targets and pathways. The compound exerts its effects by:
Inhibiting microbial growth: It disrupts the cellular processes of bacteria and fungi, leading to their death.
Inducing apoptosis: In cancer cells, it can trigger programmed cell death, thereby inhibiting tumor growth.
Comparison with Similar Compounds
7-Aminophenazine-2-carbonitrile can be compared with other phenazine derivatives, such as:
Phenazine-1-carboxylic acid: Known for its potent activity against Mycobacterium tuberculosis.
Clofazimine: Used as an antituberculosis agent with antimicrobial activities.
Pyocyanin: A natural phenazine with antimicrobial properties.
These compounds share similar biological activities but differ in their specific applications and potency.
Properties
IUPAC Name |
7-aminophenazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4/c14-7-8-1-3-10-12(5-8)16-11-4-2-9(15)6-13(11)17-10/h1-6H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDOGWHFGALGIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)N=C3C=CC(=CC3=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.